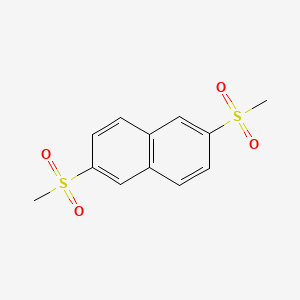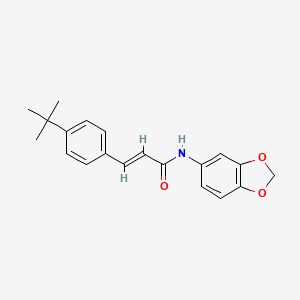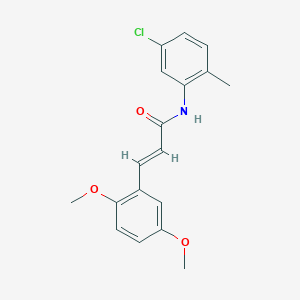![molecular formula C13H14ClNO2 B5542263 4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)
4-[3-(2-chlorophenyl)acryloyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-[3-(2-chlorophenyl)acryloyl]morpholine often involves the reaction of acryloyl chloride with different dienes or morpholine derivatives. For instance, acryloyl chloride's reaction with 1,4-dimorpholinocyclohexa-1,3-diene yields derivatives such as 7-morpholino-indan-1-one. These syntheses showcase the versatile reactivity of acryloyl chloride with various nucleophiles, leading to a range of morpholine-containing compounds (Hickmott et al., 1972).
Molecular Structure Analysis
Molecular structure analysis of morpholine derivatives, including those similar to 4-[3-(2-chlorophenyl)acryloyl]morpholine, is crucial for understanding their chemical behavior. Studies have employed techniques like X-ray diffraction to elucidate the crystal structures of such compounds, revealing intricate details about their molecular conformations and intermolecular interactions (Amirnasr et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can lead to a variety of interesting compounds. For example, the recyclization of morpholinium derivatives can result in compounds like 2-acylamino-5-amino-4-aryl-3-cyanothiophenes, demonstrating the chemical versatility of morpholine-based structures (Rodinovskaya et al., 2002).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as melting points, solubility, and crystalline structure, are pivotal for their practical applications. Investigations into compounds like 4-[3-(2-chlorophenyl)acryloyl]morpholine often involve spectroscopic methods to deduce their physical characteristics and behavior in different environments (Arjunan et al., 2011).
Chemical Properties Analysis
The chemical properties of morpholine derivatives, including reactivity, stability, and interaction with various reagents, are essential for their application in synthesis and industry. Studies often focus on the reactivity of these compounds in different chemical reactions, providing insights into their potential uses and limitations (Epton et al., 1976).
Applications De Recherche Scientifique
Agricultural Applications
Dimethomorph is developed as an agricultural fungicide for use on potatoes and vines. It comprises a mixture of geometric isomers and shows promise in protecting crops against fungal diseases (Veenstra & Owen, 1992).
Polymer and Materials Science
Photoinitiators for UV-Curable Coatings : Compounds with morpholine moieties have been explored as components of copolymeric systems acting as photoinitiators. These systems are applied in ultraviolet-curable pigmented coatings, showing synergistic effects and specific structural and photochemical requirements for efficient curing (Angiolini et al., 1997).
Chemical Synthesis and Characterization : The enamine chemistry of acryloyl, crotonoyl, and methacryloyl chlorides with morpholine demonstrates the synthesis of complex organic structures, contributing to the development of new materials and chemical understanding (Hargreaves, Hickmott, & Hopkins, 1968).
Biosorbents for Wastewater Treatment : Lignocellulosic substrates, when utilized as adsorbents, demonstrate efficacy in removing pesticides, including dimethomorph, from wastewater. This application suggests a cost-effective method for water purification and highlights the environmental impact of agricultural chemicals (Boudesocque et al., 2008).
Crystal Structure Analysis : Detailed crystal structure analysis of dimethomorph has been conducted, offering insights into molecular interactions and stability, which are crucial for understanding the physical properties of the fungicide (Kang et al., 2015).
Water-Soluble Photoinitiators : The synthesis of novel, water-soluble photoinitiators based on morpholine derivatives for environmentally friendly and water-soluble resist systems demonstrates an application in the field of photopolymerization, contributing to the development of advanced materials (Kojima et al., 1998).
Mécanisme D'action
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-6H,7-10H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUVLAVZCMBOFW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)
![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)


![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)
![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)
